molecular formula C19H20Cl2N2O B5977561 1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B5977561
M. Wt: 363.3 g/mol
InChI Key: SCGHTACBHPYRDD-UHFFFAOYSA-N
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Description

1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization gives the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[4-[(2,3-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
  • 1-[4-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
  • 1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]propanone

Uniqueness

1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its specific substitution pattern and the presence of the ethanone group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O/c1-14(24)16-3-5-17(6-4-16)23-10-8-22(9-11-23)13-15-2-7-18(20)19(21)12-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGHTACBHPYRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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